(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
Description
“(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide” is a benzamide-derived compound featuring a benzo[d]thiazole core substituted with ethyl and dimethoxy groups. The Z-configuration of the imine bond (C=N) in the thiazolidinone ring is critical for its stereochemical stability and biological interactions.
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-6-22-17-15(26-4)7-8-16(27-5)18(17)28-20(22)21-19(23)12-9-13(24-2)11-14(10-12)25-3/h7-11H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPBVQVPXZVMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide typically involves the condensation of 3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in the inhibition of key signaling pathways related to cancer cell proliferation and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares “(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide” with structurally related compounds from the literature, focusing on substituents, physicochemical properties, and reactivity.
Key Findings :
Structural Influence on Reactivity :
- The benzo[d]thiazole core in the target compound likely enhances π-π stacking interactions compared to simpler thiadiazole derivatives (e.g., compound 6 ), which may improve binding affinity in biological systems.
- Electron-donating groups (e.g., methoxy in the target vs. methyl in 4g ) increase solubility in polar solvents but may reduce thermal stability (lower melting point inferred) .
Synthetic Accessibility :
- Thiadiazole derivatives (e.g., 6 , 8a ) are synthesized via condensation reactions with thiosemicarbazide or active methylene compounds, yielding 70–80% . The target compound’s synthesis likely requires similar steps but with tailored substituents.
Spectral and Analytical Data: The target compound’s anticipated IR and NMR profiles align with analogs (e.g., C=O stretch at ~1605 cm⁻¹, aromatic protons at δ 6.5–7.5). However, its Z-configuration may result in distinct NOE effects in NMR compared to E-isomers in other studies .
Biological Implications :
- Thiadiazole derivatives (e.g., 8a , 4g ) exhibit antimicrobial and anticancer activities linked to their C=O and C=N motifs. The target compound’s dimethoxy groups may enhance membrane permeability, though this requires experimental validation .
Notes
- The provided evidence lacks direct data on the target compound, necessitating extrapolation from structural analogs.
- Comparisons highlight the importance of substituent effects on physicochemical and biological properties.
- Further studies should explore the Z/E isomerism’s impact on the compound’s stability and activity.
Biological Activity
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a synthetic compound notable for its complex structure, which includes a benzo[d]thiazole moiety and multiple methoxy groups. Its molecular formula is C20H22N2O5S, with a molecular weight of approximately 394.46 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The compound features:
- Benzo[d]thiazole ring : Known for various biological activities, including antimicrobial and anticancer properties.
- Methoxy groups : These can enhance solubility and bioavailability.
- Ylidene linkage : Suggests potential reactivity that may contribute to its biological effects.
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities. The following sections summarize findings related to the biological activity of this compound.
Anticancer Activity
Studies suggest that compounds with benzo[d]thiazole derivatives can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptosis-related proteins.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent:
- Efficacy Against Bacteria : Preliminary testing indicates that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Potential Applications : This activity suggests possible use in developing new antibiotics or adjunct therapies for existing treatments.
Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor for certain enzymes:
- Target Enzymes : Studies have focused on its inhibitory effects on enzymes involved in cancer metabolism and bacterial resistance mechanisms.
- Findings : Inhibition assays demonstrated significant activity against specific targets, suggesting a mechanism that could be exploited for therapeutic purposes.
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the safety and efficacy profile of the compound:
- Toxicity Assessment : Initial toxicity studies in animal models indicate a favorable safety profile at therapeutic doses.
- Bioavailability Studies : Investigations into the pharmacokinetics reveal promising absorption characteristics, enhancing its potential for clinical use.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O5S |
| Molecular Weight | 394.46 g/mol |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition | Inhibits specific cancer metabolism enzymes |
| Toxicity | Favorable safety profile at therapeutic doses |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via condensation of 3-ethyl-2-aminobenzo[d]thiazole with 3,5-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
- Temperature : Moderate heating (40–60°C) balances reaction rate and byproduct suppression .
- Purification : Column chromatography or recrystallization (e.g., methanol/water) improves purity. Monitor progress via TLC and confirm purity via HPLC (>95%) .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Employ a multi-technique approach:
- NMR :
- 1H NMR : Identify methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–8.0 ppm), and ylidene NH (δ 10–12 ppm, if present) .
- 13C NMR : Confirm carbonyl (δ ~165 ppm) and thiazole carbons (δ 150–160 ppm) .
- IR : Detect C=O stretch (~1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- Mass spectrometry : Validate molecular ion ([M+H]+) and fragmentation patterns .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorometric assays (e.g., kinase or protease targets) due to the benzo[d]thiazole moiety’s affinity for enzyme active sites .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) . Include positive controls (e.g., doxorubicin) and solvent controls to exclude false positives .
Advanced Research Questions
Q. How does tautomerism in the ylidene group influence the compound’s reactivity and biological interactions?
- Methodological Answer : The Z-configuration’s stability arises from intramolecular H-bonding between the ylidene NH and adjacent methoxy groups. To assess tautomerism:
- Computational modeling : DFT calculations (e.g., Gaussian) predict tautomer energy barriers and dominant forms .
- X-ray crystallography : Resolve crystal structures to confirm tautomeric states .
- pH-dependent NMR : Track proton shifts in DMSO-d6/D2O mixtures to identify tautomer equilibria .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Core modifications : Synthesize derivatives with varied substituents (e.g., halogenation at C4/C7, alkyl chain length at N3) .
- Biological testing : Compare IC50 values across derivatives in enzyme assays (e.g., COX-2, HDACs) .
- Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., PDB: 1XYZ) and guide rational design .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolite identification (LC-MS/MS) .
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation to improve bioavailability .
- Toxicology : Conduct acute toxicity studies (OECD 423) to rule out off-target effects .
Q. How can researchers investigate the compound’s interaction with DNA or enzymes?
- Methodological Answer :
- Fluorescence quenching : Titrate compound into ethidium bromide-DNA complexes; reduced fluorescence suggests intercalation .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activities of structural analogs be addressed?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell line variability, incubation time) across studies .
- Dose-response curves : Re-evaluate activity using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Chemical stability : Verify compound integrity under assay conditions (e.g., pH 7.4 buffer stability via HPLC) .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
